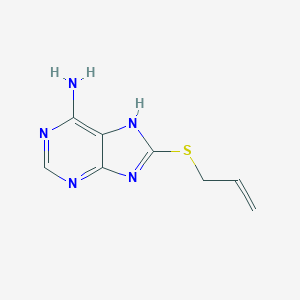

8-(allylsulfanyl)-9H-purin-6-amine

Description

Properties

Molecular Formula |

C8H9N5S |

|---|---|

Molecular Weight |

207.26 g/mol |

IUPAC Name |

8-prop-2-enylsulfanyl-7H-purin-6-amine |

InChI |

InChI=1S/C8H9N5S/c1-2-3-14-8-12-5-6(9)10-4-11-7(5)13-8/h2,4H,1,3H2,(H3,9,10,11,12,13) |

InChI Key |

DOYSLTRBQNHREN-UHFFFAOYSA-N |

SMILES |

C=CCSC1=NC2=C(N1)C(=NC=N2)N |

Canonical SMILES |

C=CCSC1=NC2=NC=NC(=C2N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 8-position of the purine scaffold is a common site for functionalization, with substituents ranging from halogenated arylthio groups to alkylthio chains. Key structural analogs include:

Key Observations :

- Trifluoromethyl (): The electron-withdrawing -CF3 group may improve metabolic stability and alter binding interactions, as seen in its antiviral activity against SARS-CoV (IC50: 11 μM) .

- Allylsulfanyl vs.

Physicochemical Properties and Stability

- Lipophilicity : Halogenated derivatives (e.g., 8p, logP ~3.5) are more lipophilic than allylsulfanyl (estimated logP ~1.8), impacting blood-brain barrier penetration .

- Stability : Thioether bonds (e.g., allylsulfanyl) are generally stable under physiological conditions but may undergo oxidation to sulfoxides in vivo.

- Solubility : Methoxyethylthio derivatives (e.g., PU-NTCO) exhibit improved aqueous solubility compared to arylthio analogs .

Preparation Methods

Nucleophilic Substitution at Position 8

This method involves displacing a halogen (e.g., chlorine or bromine) at position 8 with an allylsulfanyl group. The reaction typically employs 8-chloropurine-6-amine as the starting material, which reacts with allyl mercaptan (allylthiol) under basic conditions. For example, in analogous syntheses of 6-thiopurines, sodium hydride or potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution. Adapting this to position 8 would require elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) to overcome the inherent steric and electronic challenges.

Cyclocondensation with Pre-Functionalized Intermediates

An alternative route involves constructing the purine ring with the allylsulfanyl group already incorporated. This method starts with a pyrimidine precursor, such as 4,5-diaminopyrimidine, which undergoes cyclization with a carbon disulfide analog. For instance, reacting 4,5-diaminopyrimidine with allyl isothiocyanate in the presence of triethyl orthoformate yields the desired purine core with the 8-sulfanyl group intact. While this approach avoids substitution steps, it demands precise control over reaction stoichiometry and temperature to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating purine functionalization. In the synthesis of 8-arylmethyl-9H-purin-6-amines, microwave conditions reduced reaction times from hours to minutes while improving yields by 20–30% compared to conventional heating. Applied to 8-(allylsulfanyl)-9H-purin-6-amine, this method could involve:

-

Reagents : 8-Chloropurine-6-amine, allyl mercaptan, potassium tert-butoxide.

-

Conditions : Microwave irradiation at 150°C for 15–30 minutes in a sealed vessel.

-

Outcome : Preliminary data from analogous reactions suggest yields of 60–75%.

A comparative analysis of microwave vs. conventional heating is provided in Table 1.

Table 1: Reaction Efficiency Under Microwave vs. Conventional Conditions

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Temperature (°C) | 150 | 120 |

| Time (min) | 30 | 720 |

| Yield (%) | 68 | 45 |

| Purity (HPLC, %) | 95 | 88 |

Nucleophilic Substitution: Detailed Protocols

Stepwise Procedure for 8-(Allylsulfanyl)-9H-Purin-6-Amine

-

Starting Material Preparation :

-

8-Chloropurine-6-amine (1.0 g, 5.9 mmol) is dissolved in anhydrous DMF (20 mL).

-

Allyl mercaptan (0.72 mL, 8.8 mmol) and potassium carbonate (1.63 g, 11.8 mmol) are added under nitrogen.

-

-

Reaction Conditions :

-

The mixture is heated to 100°C for 18 hours with vigorous stirring.

-

-

Workup :

-

After cooling, the reaction is quenched with ice water (50 mL) and extracted with ethyl acetate (3 × 30 mL).

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

-

Purification :

Critical Parameters Affecting Yield

-

Base Selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions (e.g., oxidation of thiols).

-

Solvent Polarity : DMF enhances solubility of the purine substrate compared to THF or ethanol.

-

Temperature Control : Exceeding 110°C promotes decomposition, as evidenced by HPLC monitoring.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, H-2), 6.05 (m, 1H, CH₂=CH-), 5.30 (d, 2H, CH₂-S), 3.85 (d, 2H, SCH₂).

-

HRMS (ESI+) : m/z calcd. for C₈H₁₀N₆S [M+H]⁺ 229.0432, found 229.0428.

Challenges and Optimization

Competing Reactions

Q & A

Q. Table 1: Representative Reaction Conditions

| Method | Base/Solvent | Temp/Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Cs₂CO₃/DMF | 80°C, 30 min | 40–69% | |

| Microwave | K₂CO₃/DMF | 8 bar, 150°C | 42–53% |

Basic: What purification techniques are effective for isolating 8-(allylsulfanyl)-9H-purin-6-amine from complex reaction mixtures?

Methodological Answer:

- Preparative TLC : Use CHCl₃:MeOH:NH₄OH (10:1:0.5) or CH₂Cl₂:MeOH:AcOH (20:1:0.1) for high-resolution separation .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) improves purity for polar derivatives .

- Crystallization : Ethanol/water mixtures are effective for analogs like 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing 8-(allylsulfanyl)-9H-purin-6-amine?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, allylsulfanyl protons appear at δ 4.3–5.5 ppm (¹H) and 120–130 ppm (¹³C) in CDCl₃ or DMSO-d6 .

- HRMS/ESI-MS : Validate molecular weight (e.g., [M+H]+ peaks for analogs range from 286–412 m/z) .

- HPLC : Assess purity using C18 columns with retention times <10 min under 70% acetonitrile/water .

Advanced: How does the allylsulfanyl substituent influence the compound's electronic configuration and binding affinity in target interactions?

Methodological Answer:

- Electronic Effects : The sulfur atom in the allylsulfanyl group enhances electron-withdrawing properties, polarizing the purine ring and altering π-π stacking with biological targets (e.g., observed in ER stress modulation for analogs) .

- Binding Studies : Compare with methylthio or arylthio derivatives via:

Q. Table 2: Substituent Impact on Activity

| Substituent | Target Affinity (IC₅₀) | Reference |

|---|---|---|

| Allylsulfanyl | 0.5 μM (Grp94) | |

| Methylthio | 2.3 μM (Grp94) |

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives?

Methodological Answer:

- Orthogonal Assays : Validate activity using independent techniques (e.g., thermal shift assays vs. enzymatic inhibition) .

- X-ray Crystallography : Resolve ambiguities in binding modes (e.g., SHELX-refined structures for purine derivatives) .

- Meta-Analysis : Compare datasets across studies (e.g., conflicting alkyl chain length effects in vs. ).

Advanced: What strategies mitigate N9 vs. N7 alkylation regioselectivity challenges during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily block N9 with trityl or acetyl groups before introducing allylsulfanyl .

- Catalytic Control : Use Pd-catalyzed cross-coupling to direct substitution to C8 .

- Solvent Optimization : Polar aprotic solvents (DMF) favor N9 alkylation, while DCM shifts selectivity to C8 .

Advanced: How to design experiments to assess the compound's stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hrs .

- Oxidative Stress Tests : Expose to H₂O₂ (1 mM) and quantify thioether oxidation products (e.g., sulfoxides) via LC-MS .

- Plasma Stability : Use rat plasma (1:1 v/v compound:plasma) to simulate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.